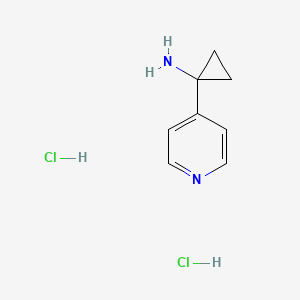

1-(Pyridin-4-yl)cyclopropanamine dihydrochloride

Description

1-(Pyridin-4-yl)cyclopropanamine dihydrochloride (CAS 1060815-26-0) is a cyclopropane derivative featuring a pyridine ring substituted at the 4-position. Its molecular formula is C₈H₁₀N₂·2HCl, with a molecular weight of 134.18 g/mol for the free base and 207.13 g/mol for the dihydrochloride salt (calculated from data in ). The compound is commonly used in pharmaceutical research as a building block for drug discovery, particularly in the development of kinase inhibitors and neurotransmitter analogs due to its rigid cyclopropane scaffold and pyridine-mediated hydrogen bonding capabilities.

Key properties include:

Properties

IUPAC Name |

1-pyridin-4-ylcyclopropan-1-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2.2ClH/c9-8(3-4-8)7-1-5-10-6-2-7;;/h1-2,5-6H,3-4,9H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOQNEQQDDJEAPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C2=CC=NC=C2)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1228880-35-0 | |

| Record name | 1-(pyridin-4-yl)cyclopropan-1-amine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Pyridin-4-yl)cyclopropanamine dihydrochloride typically involves the cyclopropanation of a pyridine derivative. One common method includes the reaction of pyridine with cyclopropylamine under specific conditions to form the desired product. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors where the reactants are continuously fed, and the product is continuously removed. This method ensures a consistent supply of the compound with high purity. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 1-(Pyridin-4-yl)cyclopropanamine dihydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines or other reduced derivatives.

Substitution: The pyridinyl group can participate in substitution reactions, where other functional groups replace hydrogen atoms.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under specific conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while reduction may produce cyclopropylamines.

Scientific Research Applications

1-(Pyridin-4-yl)cyclopropanamine dihydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic uses, including as a precursor for drug development.

Industry: It is used in the production of various chemical products and intermediates.

Mechanism of Action

The mechanism of action of 1-(Pyridin-4-yl)cyclopropanamine dihydrochloride involves its interaction with specific molecular targets. The pyridinyl group can interact with enzymes and receptors, modulating their activity. The cyclopropane ring provides structural rigidity, which can influence the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Impact of Positional Isomerism :

- The 4-pyridinyl isomer (target compound) exhibits optimal symmetry for receptor binding in kinase inhibition assays compared to 2- and 3-position isomers, which may adopt less favorable conformations .

- The 3-pyridinyl variant shows lower thermal stability in DSC analyses, likely due to weaker crystal packing .

Trifluoromethylphenyl Analogues

Comparison with Pyridinyl Derivatives :

- Trifluoromethylphenyl analogues exhibit higher logP values (e.g., ~2.5 vs. ~1.2 for pyridinyl derivatives), favoring blood-brain barrier penetration but limiting solubility .

- Pyridinyl derivatives show stronger hydrogen-bonding capacity, making them preferable for targeting polar binding pockets .

Heterocyclic Variants

Functional Implications :

- Thiophene-containing analogues are prone to oxidative metabolism at the sulfur atom, limiting their in vivo half-life compared to pyridinyl derivatives .

- Pyrazole variants exhibit superior selectivity in kinase inhibition assays (e.g., IC₅₀ < 10 nM for JAK2 vs. ~50 nM for pyridinyl derivatives) due to tighter binding to hydrophobic pockets .

Biological Activity

1-(Pyridin-4-yl)cyclopropanamine dihydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and applications in drug development, supported by various research findings.

Chemical Structure and Properties

This compound features a pyridine ring attached to a cyclopropane amine structure. Its chemical formula is CHClN, and it is characterized by the following properties:

- Molecular Weight : 227.12 g/mol

- Solubility : Soluble in water and organic solvents, which facilitates its use in biological assays.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound's pyridine moiety enhances its binding affinity to these targets, while the cyclopropane ring contributes to structural rigidity, affecting the compound's pharmacokinetics and dynamics.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study conducted by BenchChem reported its effectiveness against various bacterial strains, suggesting potential applications as an antibiotic agent.

Anticancer Activity

In vitro studies have demonstrated the compound's ability to inhibit cancer cell proliferation. For instance, it has shown efficacy against certain cancer cell lines, indicating its potential as an anticancer therapeutic. The mechanism involves modulation of cell signaling pathways that regulate apoptosis and cell cycle progression .

Neuroprotective Effects

Preliminary data suggest that this compound may possess neuroprotective properties. It has been evaluated in models of neurodegenerative diseases, where it exhibited the ability to reduce oxidative stress and inflammation in neuronal cells .

Research Findings and Case Studies

Synthesis and Preparation Methods

The synthesis of this compound typically involves cyclopropanation reactions using pyridine derivatives. Common methods include:

- Cyclopropanation Reaction : Pyridine is reacted with cyclopropylamine under specific conditions (temperature, pressure) using a catalyst.

- Purification : The product is purified through recrystallization or chromatography to obtain high purity suitable for biological testing.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.